Ethyl 2-(2-oxohexadecanamido)acetate

Description

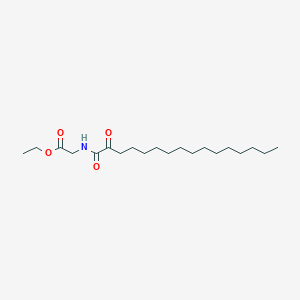

Ethyl 2-(2-oxohexadecanamido)acetate (C20H37NO4) is a synthetic 2-oxoamide derivative characterized by a 16-carbon aliphatic chain linked to an ethyl ester group. It is synthesized via dipeptide-based methodologies, yielding a white solid with a melting point of 66–68°C . Key structural features include:

- Core structure: A 2-oxohexadecanoyl group (C16 ketone) bonded to an ethyl glycinate moiety.

- Spectroscopic data: <sup>1</sup>H NMR signals at δ 7.10–6.91 (amide NH), δ 4.22 (ethyl ester OCH2), and δ 0.86 (terminal CH3); <sup>13</sup>C NMR confirms the ketone (δ 198.2) and ester (δ 168.8) functionalities .

- Mass spectrometry: ESI-MS shows [M + Na]<sup>+</sup> at m/z 378 and [M + H]<sup>+</sup> at m/z 356 .

- Elemental analysis: C (67.71%), H (10.42%), N (3.89%), consistent with calculated values .

This compound is part of a broader class of 2-oxoamides studied for their inhibitory activity against phospholipase A2 (PLA2), a key enzyme in inflammatory pathways .

Properties

Molecular Formula |

C20H37NO4 |

|---|---|

Molecular Weight |

355.5 g/mol |

IUPAC Name |

ethyl 2-(2-oxohexadecanoylamino)acetate |

InChI |

InChI=1S/C20H37NO4/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-18(22)20(24)21-17-19(23)25-4-2/h3-17H2,1-2H3,(H,21,24) |

InChI Key |

OUAFHJCWFYXWSR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCC(=O)C(=O)NCC(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-oxohexadecanamido)acetate typically involves the reaction of a carboxylic acid derivative with an alcohol in the presence of a catalyst. One common method is the Fischer esterification, where a carboxylic acid reacts with ethanol in the presence of a strong acid like sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation .

Industrial Production Methods

Industrial production of esters like this compound often involves similar principles but on a larger scale. The use of continuous reactors and efficient separation techniques such as distillation and extraction are employed to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-oxohexadecanamido)acetate can undergo various chemical reactions, including:

Hydrolysis: Breaking down into carboxylic acid and alcohol in the presence of water and an acid or base catalyst.

Reduction: Conversion to alcohols or aldehydes using reducing agents like lithium aluminum hydride.

Aminolysis: Reaction with amines to form amides.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride or diisobutylaluminum hydride.

Aminolysis: Amines under mild heating.

Major Products Formed

Hydrolysis: Carboxylic acid and ethanol.

Reduction: Alcohols or aldehydes.

Aminolysis: Amides.

Scientific Research Applications

Ethyl 2-(2-oxohexadecanamido)acetate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(2-oxohexadecanamido)acetate involves its interaction with specific molecular targets and pathways. For instance, in catalytic oxidation reactions, the compound undergoes electron transfer processes facilitated by ligands and metal catalysts. This enhances its reactivity and efficiency in various chemical transformations .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Observations

Chain Length and Flexibility: this compound’s 16C chain provides lipophilicity critical for membrane interaction in PLA2 inhibition .

Stereochemistry :

- Chiral analogs like 4c ([α]D = −20.8) demonstrate the role of stereochemistry in biological activity, as enantiomers may exhibit differential enzyme affinity .

Functional Group Modifications :

- Aromatic derivatives (e.g., coumarin- or phenyl-containing compounds) prioritize π-π stacking or fluorescence over enzyme inhibition .

- Phthalimido groups (e.g., Ethyl-4(2-Phthalimido Ethoxy)Acetoacetate) serve as protective moieties in synthetic chemistry, reducing side reactions .

Synthetic Routes: Dipeptide-based synthesis (e.g., 8b and 4c) employs carbodiimide coupling, yielding high purity (84–88%) . Mitsunobu-like reactions (e.g., compound in ) utilize triphenylphosphine and THF, achieving 78% yield but requiring chromatographic purification.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.